

MES Hemisodium Salt Buffer: A Comprehensive Guide for Researchers

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Compound of Interest

Compound Name: *MES hemisodium salt*

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Application Notes and Protocols for the Preparation and Use of MES Buffer in Scientific Research and Drug Development

Introduction

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer that is widely used in biochemistry, molecular biology, and cell culture.[1][2] As one of "Good's buffers," it is valued for its stability, minimal interference with biological reactions, and a pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[3][4][5] MES buffer is particularly useful in applications requiring a non-coordinating buffer that does not interact with most metal ions.[6][7] Its low UV absorbance also makes it suitable for spectrophotometric measurements.[1][8]

This document provides detailed protocols for the preparation of **MES hemisodium salt** buffer, along with application notes relevant to researchers, scientists, and professionals in drug development.

Key Properties of MES Buffer

A summary of the essential properties of MES buffer is provided in the table below.

Property	Value	Reference
pKa (25°C)	6.15	[3]
Effective Buffering pH Range	5.5 - 6.7	[3][4][9]
Molecular Weight (MES Free Acid)	195.24 g/mol	[10][11]
Molecular Weight (MES Sodium Salt)	217.22 g/mol	
Appearance	Clear, colorless solution	[3]
UV Absorbance	Minimal	[1][8]
Metal Ion Binding	Poor affinity for most metal ions	[6][7]

Applications in Research and Drug Development

MES buffer is a versatile tool with numerous applications, including:

- **Electrophoresis:** It is commonly used as a running buffer for resolving small proteins on bis-tris gels.[8][11]
- **Protein Purification and Analysis:** Its non-coordinating nature makes it ideal for use in chromatography and other protein purification techniques where metal ion chelation is a concern.[2][5]
- **Enzyme Assays:** MES maintains a stable pH environment crucial for accurate enzyme activity measurements, especially for enzymes active in a slightly acidic range.[5][6]
- **Cell Culture:** It is used in culture media for mammalian and plant cells to maintain a stable physiological pH.[1][6][12]
- **In Vitro Dissolution Testing:** MES can be used to simulate in vivo conditions for evaluating the dissolution of drug formulations.[2]

Experimental Protocols

There are two primary methods for preparing MES buffer solutions. The choice of method depends on the starting material available (MES free acid or **MES hemisodium salt**) and the desired precision of the final pH.

Method 1: Preparation from MES Free Acid

This method involves dissolving MES free acid and adjusting the pH with a strong base, typically sodium hydroxide (NaOH).

Materials and Equipment:

- MES free acid (MW: 195.24 g/mol)
- Sodium hydroxide (NaOH) solution (e.g., 1N or 10N)
- High-purity water (e.g., deionized or distilled)
- Beaker or flask
- Magnetic stirrer and stir bar
- Calibrated pH meter
- Graduated cylinder
- Volumetric flask

Step-by-Step Protocol:

- Calculate the required mass of MES free acid. For example, to prepare 1 L of a 0.1 M MES buffer, you would need:
 - $0.1 \text{ mol/L} \times 195.24 \text{ g/mol} \times 1 \text{ L} = 19.524 \text{ g}$
- Dissolve the MES free acid. In a beaker, dissolve the calculated amount of MES free acid in approximately 80% of the final desired volume of high-purity water.[8] For a 1 L preparation, this would be 800 mL. Use a magnetic stirrer to facilitate dissolution.

- Adjust the pH. While continuously stirring, slowly add the NaOH solution to the MES solution. Monitor the pH using a calibrated pH meter.[\[3\]](#)[\[9\]](#) Continue adding NaOH dropwise until the desired pH is reached.
- Bring to final volume. Once the target pH is stable, transfer the solution to a volumetric flask. Add high-purity water to reach the final desired volume.[\[8\]](#)
- Sterilization and Storage. The buffer can be sterilized by filtration through a 0.22 μm filter.[\[13\]](#) Autoclaving is generally not recommended as it can cause the solution to turn yellow. Store the buffer at 2-8°C, where it is stable for several months.[\[13\]](#)

Method 2: Preparation by Mixing MES Free Acid and MES Sodium Salt

This method avoids the need to titrate with a strong base and can be more precise if the exact ratio of the acidic and basic forms is known.

Materials and Equipment:

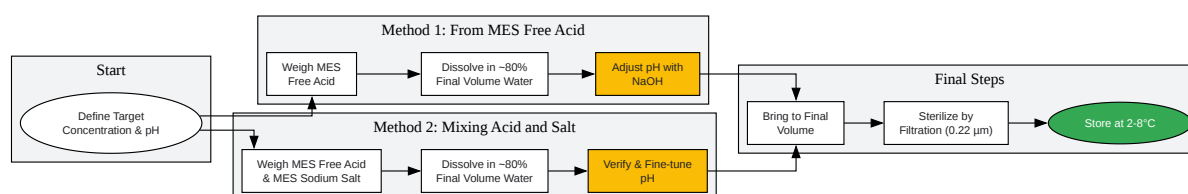
- MES free acid (MW: 195.24 g/mol)
- MES sodium salt (MW: 217.22 g/mol)
- High-purity water
- Beaker or flask
- Magnetic stirrer and stir bar
- Calibrated pH meter
- Graduated cylinder
- Volumetric flask

Step-by-Step Protocol:

- Prepare stock solutions. Prepare equimolar stock solutions of MES free acid and MES sodium salt (e.g., 0.1 M of each).
- Mix the solutions. In a beaker, add a volume of the MES free acid stock solution. While stirring and monitoring the pH with a calibrated pH meter, slowly add the MES sodium salt stock solution until the desired pH is achieved.[14]
- Alternative direct mixing. Alternatively, dissolve pre-weighed amounts of both the MES free acid and MES sodium salt in about 80% of the final volume of water.[10]
- Verify and adjust pH. Check the pH of the mixed solution. If minor adjustments are needed, they can be made by adding small amounts of either the MES free acid or MES sodium salt stock solutions.[10]
- Bring to final volume. Transfer the solution to a volumetric flask and add high-purity water to the final volume.
- Sterilization and Storage. Sterilize by filtration and store at 2-8°C.[13]

Buffer Preparation Workflow

The following diagram illustrates the general workflow for preparing MES buffer.



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